molecular formula C24H19BrN4O2 B5577965 N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide

N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide

Cat. No.: B5577965
M. Wt: 475.3 g/mol
InChI Key: NVPLYNCLRLYISM-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C24H19BrN4O2 and its molecular weight is 475.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.06914 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activities

A series of N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-(halo-o-hydroxyphenyl)hydrazide derivatives, including compounds similar to N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide, have been synthesized and evaluated for their antibacterial activities. These compounds have shown potential as antibacterial agents against fungi and gram-negative bacteria, with minimal inhibitory concentrations as low as 2 μg/mL against Escherichia coli and 4 μg/mL against Monilia albican and Staphylococcus aureus, indicating their potential as effective antibacterial compounds (Liu et al., 2013).

Coordination Chemistry and Characterization

The coordination chemistry of hydrazide derivatives with various transition metals has been extensively studied. For example, the coordination of N′-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide with metals like copper(II), nickel(II), and others has been characterized, highlighting the ligand's ability to coordinate in a tridentate manner through enolic carbonyl oxygen, azomethine nitrogen, and pyrazolone oxygen atoms. Such studies contribute to the understanding of the structural and electronic properties of these complexes, which is crucial for their potential applications in catalysis and material science (Fouda et al., 2008).

Synthesis and Molecular Docking Studies

Another area of research involves the synthesis and characterization of hydrazone compounds like (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, with studies focusing on their spectroscopic properties, molecular docking, and potential bioactivity. Such compounds have been analyzed for their structural stability, reactivity, and potential as bioactive agents, contributing to the development of new therapeutic agents (Karrouchi et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are biologically active and are used in medicinal chemistry .

Future Directions

The study of novel pyrazole derivatives is a vibrant field, particularly in medicinal chemistry, where these compounds are often used as building blocks for the synthesis of pharmaceuticals. Future research could explore the biological activity of this compound and its potential uses .

Properties

IUPAC Name

N-[(E)-[1-[(4-bromophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN4O2/c25-20-12-10-17(11-13-20)15-29-16-19(23(28-29)18-6-2-1-3-7-18)14-26-27-24(31)21-8-4-5-9-22(21)30/h1-14,16,30H,15H2,(H,27,31)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPLYNCLRLYISM-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CC=C3O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.